REACTION_CXSMILES
|
Cl[C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.[CH2:10]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])O.[Na+]>>[CH3:9][C:3]1[C:2]([N:20]2[CH2:21][CH2:22][N:17]([CH2:10][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:18][CH2:19]2)=[N:7][C:6]([CH3:8])=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)C)C
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Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
125 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the product was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(N=C1N1CCN(CC1)CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |